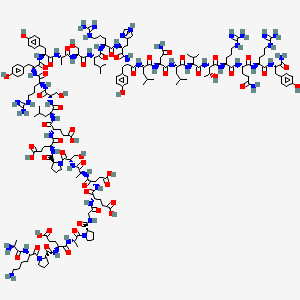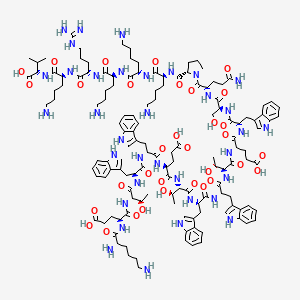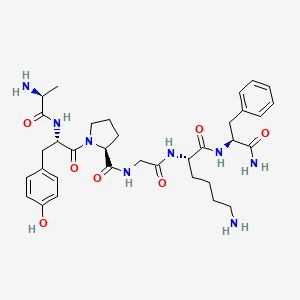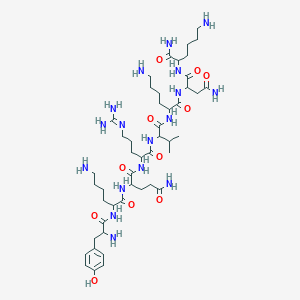
402941-23-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 402941-23-5 is known as JAG-1, scrambled. It is a scrambled sequence of the Jagged-1 protein, which is commonly used as a negative control in scientific research. The molecular formula of this compound is C93H127N25O26S3, and it has a molecular weight of 2107.35.
Preparation Methods
Synthetic Routes and Reaction Conditions: JAG-1, scrambled is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of JAG-1, scrambled follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography to achieve a purity of ≥95%.
Chemical Reactions Analysis
Types of Reactions: JAG-1, scrambled primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole
Cleavage Reagents: Trifluoroacetic acid, which is used to cleave the peptide from the resin during synthesis.
Major Products: The major product formed from these reactions is the purified peptide sequence of JAG-1, scrambled, which is used as a negative control in various biological assays .
Scientific Research Applications
JAG-1, scrambled is widely used in scientific research as a negative control to study the Notch signaling pathway. This pathway plays a crucial role in cell differentiation, proliferation, and apoptosis. By using JAG-1, scrambled, researchers can differentiate between specific and non-specific effects of the active Jagged-1 protein.
Applications in Various Fields:
Chemistry: Used to study peptide synthesis and purification techniques.
Biology: Employed in cell signaling studies to understand the role of the Notch pathway.
Medicine: Investigated for its potential role in cancer research and developmental biology.
Industry: Utilized in the production of research-grade peptides for various assays.
Mechanism of Action
JAG-1, scrambled acts as a negative control by having a random sequence of amino acids that are the same as the active fragment of Jagged-1. This scrambled sequence does not activate the Notch signaling pathway, allowing researchers to compare the effects of the active Jagged-1 protein with the inactive scrambled version.
Molecular Targets and Pathways:
Molecular Targets: Notch receptors on the cell surface.
Pathways Involved: Notch signaling pathway, which is involved in cell fate determination and differentiation.
Comparison with Similar Compounds
Jagged-1 (active): The active form of the protein that activates the Notch signaling pathway.
Delta-like ligand 1 (DLL1): Another ligand that activates the Notch signaling pathway.
Delta-like ligand 4 (DLL4): A ligand with similar functions in the Notch signaling pathway.
Uniqueness of JAG-1, scrambled: JAG-1, scrambled is unique because it serves as a negative control, allowing researchers to distinguish between specific and non-specific effects of the active Jagged-1 protein. This makes it an invaluable tool in studies involving the Notch signaling pathway.
Properties
CAS No. |
402941-23-5 |
|---|---|
Molecular Formula |
C₉₃H₁₂₇N₂₅O₂₆S₃ |
Molecular Weight |
2107.35 |
sequence |
One Letter Code: RCGPDCFDNYGRYKYCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


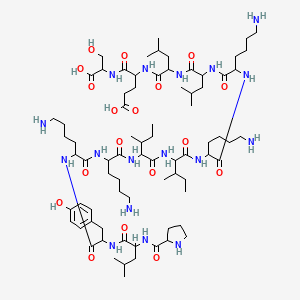
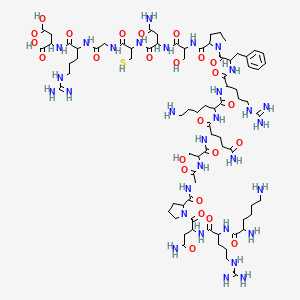
![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)
